1-[(difluoromethyl)sulfanyl]-2-isocyanatobenzene
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Overview
Description
1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene is an organic compound with the molecular formula C₈H₅F₂NOS. It is characterized by the presence of a difluoromethylsulfanyl group and an isocyanate group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(difluoromethyl)sulfanyl]-2-isocyanatobenzene typically involves the introduction of the difluoromethylsulfanyl group and the isocyanate group onto a benzene ring. One common method involves the reaction of 2-aminobenzenethiol with difluoromethyl iodide to form the corresponding difluoromethylsulfanyl derivative. This intermediate is then treated with phosgene or a similar reagent to introduce the isocyanate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, and other derivatives.
Oxidation and Reduction Reactions: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the difluoromethylsulfanyl group.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols, respectively.
Sulfoxides and Sulfones: Formed from the oxidation of the difluoromethylsulfanyl group.
Scientific Research Applications
1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(difluoromethyl)sulfanyl]-2-isocyanatobenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying protein function. The difluoromethylsulfanyl group may interact with molecular targets through its sulfur atom, influencing the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-[(Trifluoromethyl)sulfanyl]-2-isocyanatobenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-[(Methylsulfanyl)-2-isocyanatobenzene: Contains a methylsulfanyl group instead of a difluoromethyl group.
Uniqueness
1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties compared to its analogs.
Properties
CAS No. |
1342139-12-1 |
---|---|
Molecular Formula |
C8H5F2NOS |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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